N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
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Overview
Description
The compound appears to contain a 3,4-dihydroquinolin-1(2H)-yl moiety, which is a common structure in many bioactive molecules . It also contains a thiadiazole ring, which is often found in pharmaceuticals due to its heterocyclic nature .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl moiety and the thiadiazole ring would contribute to its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. The 3,4-dihydroquinolin-1(2H)-yl moiety and the thiadiazole ring could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present .Scientific Research Applications
Antimicrobial Properties
Compounds with a 1,3,4-thiadiazole core have been synthesized and tested for their antimicrobial activity. For example, a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed strong antimicrobial activity against S. epidermidis, highlighting the potential of these compounds in addressing bacterial infections (Gür et al., 2020).
Anticonvulsant Applications
Research into 1,3,4-thiadiazole derivatives has indicated their potential as anticonvulsants. NUPh scientists synthesized N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which demonstrated significant anticonvulsive activity, suggesting its utility in the treatment of seizures and related disorders (Sych et al., 2018).
Antitumor and Anticancer Activity
1,3,4-Thiadiazole derivatives have also been evaluated for their antitumor and anticancer activities. For instance, compound 3A, derived from a 1,3,4-thiadiazole scaffold, exhibited cytotoxicity on cancer cell lines, including PC-3 and MDA-MB-231, which suggests a potential role in cancer therapy (Gür et al., 2020).
Antiparasitic Effects
Research on compounds containing the 1,3,4-thiadiazole motif has shown moderate antiparasitic activity against Schistosoma mansoni, a causative agent of schistosomiasis. This suggests the possibility of developing new treatments for parasitic infections using such compounds (Soliman et al., 1984).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-29-15-9-10-16(18(12-15)30-2)20(28)23-21-24-25-22(32-21)31-13-19(27)26-11-5-7-14-6-3-4-8-17(14)26/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPLYODMVCELIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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